molecular formula C2H5KO3S2 B12055212 Potassium 2-sulfanylethane-1-sulfonate CAS No. 126397-51-1

Potassium 2-sulfanylethane-1-sulfonate

Cat. No.: B12055212
CAS No.: 126397-51-1
M. Wt: 180.29 g/mol
InChI Key: XXZMREMZWJKGRQ-UHFFFAOYSA-M
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Description

Structural Classification within Organosulfur Compounds and Sulfonates

Potassium 2-sulfanylethane-1-sulfonate, as its name suggests, possesses key functional groups that define its classification. It is categorized as an organosulfur compound due to the presence of a carbon-sulfur bond. More specifically, it is a thiol, containing a sulfanyl (B85325) group (-SH). This places it in a class of compounds known for their distinct reactivity.

The molecule also features a sulfonate group (-SO₃⁻), which classifies it as a sulfonate. This functional group is the salt of a sulfonic acid. The presence of the potassium ion (K⁺) indicates that it is the potassium salt of 2-sulfanylethane-1-sulfonic acid. The combination of a thiol and a sulfonate group on a short ethane (B1197151) chain makes it a bifunctional molecule.

Structural Feature Classification Description
Carbon-Sulfur BondOrganosulfur CompoundThe molecule contains at least one bond between a carbon and a sulfur atom.
-SH GroupThiolThe presence of a sulfanyl (or mercapto) group.
-SO₃⁻K⁺ GroupPotassium SulfonateAn ionic group consisting of a sulfonate anion and a potassium cation.

Academic Context and Research Significance in Thiol-Sulfonate Chemistry

The academic and research interest in compounds like this compound stems from the unique properties imparted by its functional groups. The parent acid, 2-mercaptoethanesulfonic acid, and its sodium salt (Mesna) are well-studied. nih.gov Research on these related compounds provides a basis for understanding the potential significance of the potassium salt.

The thiol group is a key feature, known for its ability to undergo oxidation-reduction reactions. In biological systems, this reactivity is often harnessed for protective purposes. For instance, the sodium salt, Mesna (B1676310), is used as a uroprotective agent. nih.gov It is understood to function by detoxifying reactive metabolites of certain chemotherapy agents. researchgate.net The thiol group of Mesna can react with these harmful metabolites, forming less toxic compounds that are then excreted. nih.gov

Compound/Group Research Finding/Significance Reference
2-mercaptoethanesulfonic acid sodium salt (Mesna)Functions as a uroprotective agent. nih.gov nih.gov
Thiol GroupUndergoes redox reactions, key to its detoxifying effects. researchgate.netnih.gov researchgate.netnih.gov
Sulfonate GroupConfers high water solubility. nih.gov nih.gov
2-mercaptoethanesulfonic acid sodium salt (Mesna)Investigated as a potential regulator of myeloperoxidase. researchgate.net researchgate.net

Properties

CAS No.

126397-51-1

Molecular Formula

C2H5KO3S2

Molecular Weight

180.29 g/mol

IUPAC Name

potassium;2-sulfanylethanesulfonate

InChI

InChI=1S/C2H6O3S2.K/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5);/q;+1/p-1

InChI Key

XXZMREMZWJKGRQ-UHFFFAOYSA-M

Canonical SMILES

C(CS(=O)(=O)[O-])S.[K+]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for 2-sulfanylethane-1-sulfonate

The most common synthetic approaches for 2-sulfanylethane-1-sulfonate and its sodium salt analogue, Mesna (B1676310), typically involve two principal stages: the formation of the C-S bond for the sulfonate group and the subsequent introduction of the thiol (-SH) group. researchgate.net These methods often begin with simple, readily available halogenated precursors.

A foundational step in the synthesis of the 2-sulfanylethane-1-sulfonate backbone is the sulfonation of a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane. google.com This is commonly achieved through a Strecker reaction, where the halogenated precursor is reacted with a sulfite salt, like sodium sulfite (Na₂SO₃). researchgate.netresearchgate.net This nucleophilic substitution reaction replaces one of the halogen atoms with a sulfonate group, yielding an intermediate such as sodium 2-chloroethanesulfonate. researchgate.net The reaction is typically performed in an aqueous or aqueous-ethanolic solution. google.com The presence of a catalyst, such as sodium bromide, can accelerate the alkylation of the sodium sulfite. google.com

A novel and effective method for introducing the thiol group involves the use of a trithiocarbonate salt intermediate. researchgate.netsemanticscholar.org In this pathway, the sodium 2-chloroethanesulfonate intermediate, prepared via the Strecker reaction, undergoes S-alkylation with sodium trithiocarbonate (Na₂CS₃). researchgate.net This is followed by hydrolysis of the resulting trithiocarbonate complex. semanticscholar.org The final steps involve acidification, often with sulfuric or hydrochloric acid, to produce 2-mercaptoethanesulfonic acid, which is then neutralized with a suitable base, such as potassium hydroxide or sodium hydroxide, to yield the final potassium or sodium salt. researchgate.net This approach is noted for its potential in scale-up production and can produce a product that meets pharmacopoeial standards without requiring ion-exchange chromatography for purification. semanticscholar.org

Exploration of Alternative Synthetic Routes for Analogues

Alternative synthetic strategies have been developed, often focusing on different methods to introduce the sulfur-containing functional groups. One such method involves reacting the halogenated intermediate, like sodium 2-bromoethanesulfonate, with thiourea. google.com This reaction forms a 2-S-thiuronium sulfonate intermediate. google.com The thiuronium salt can then be hydrolyzed, for instance with ammonia water, to yield the mercapto compound. google.comchemdad.com The resulting 2-mercaptoethanesulfonic acid is subsequently neutralized to obtain the desired salt. google.com

Optimization of Reaction Conditions and Yields in Chemical Synthesis

The efficiency and yield of the synthesis of 2-sulfanylethane-1-sulfonate are highly dependent on the optimization of reaction conditions. Key parameters that are manipulated include reaction temperature, pH, solvent system, and reaction time. For instance, in the trithiocarbonate pathway, the S-alkylation step is followed by careful pH adjustments, first acidifying to a pH around 1.4 and then neutralizing to a pH of approximately 6.6 to obtain the final product. researchgate.net The purification of the final compound can be optimized by crystallization from solvents like 96% ethanol, which has been shown to yield a product with high purity (e.g., 98.8%). researchgate.net The table below outlines typical parameters that are controlled during synthesis.

ParameterProcess StepTypical Conditions/ValueImpact on Synthesis
TemperatureS-alkylation with Trithiocarbonate55 °CInfluences reaction rate and selectivity.
pHHydrolysis/NeutralizationAcidification to ~1.4, then neutralization to ~6.6Crucial for isolating the final acid and converting it to the desired salt.
SolventCrystallization/Purification96% EthanolDetermines the purity and crystal form of the final product.
CatalystStrecker ReactionSodium BromideAccelerates the initial sulfonation step. google.com

Chemical Transformations for Diverse Derivatives

The chemical reactivity of 2-sulfanylethane-1-sulfonate is dominated by its nucleophilic thiol (-SH) group. This functionality allows for a range of chemical transformations to produce diverse derivatives.

A primary reaction is the Michael addition, where the thiol group adds across an α,β-unsaturated carbonyl compound. wikipedia.org This is the basis of its biological activity, where it reacts with urotoxic metabolites like acrolein. wikipedia.org This same reactivity can be exploited synthetically. For example, it reacts with compounds like 1-aryl-4,4-dimethyl-5-(1-piperidino)-1-penten-3-one hydrochloride to form thiol adducts. nih.gov

Furthermore, the thiol group can be derivatized through reactions with various electrophiles. For analytical purposes, such as improving volatility for gas chromatography, it is often derivatized using reagents like alkyl halides or trimethylsilyl (B98337) derivatives. medmedchem.com This demonstrates the capacity of the thiol group to undergo standard S-alkylation and silylation reactions, opening pathways to a broad class of derivatives.

Advanced Spectroscopic and Analytical Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Potassium 2-sulfanylethane-1-sulfonate, enabling its separation from related substances, degradation products, and matrix components. medmedchem.com High-performance liquid chromatography (HPLC), gas chromatography (GC), and ultra-performance liquid chromatography (UPLC) are among the most powerful chromatographic techniques utilized. medmedchem.commedmedchem.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the determination and quantification of this compound (commonly referred to by its active moiety, mesna) in pharmaceutical formulations and biological samples. medmedchem.comresearchgate.net HPLC offers high resolution and sensitivity, making it suitable for complex mixtures. medmedchem.com

Several HPLC methods have been developed, often employing reversed-phase columns. medmedchem.com Detection is commonly achieved using ultraviolet (UV), fluorescence, or mass spectrometry (MS) detectors. medmedchem.comnih.govnih.gov

UV Detection: A common approach involves UV detection at wavelengths around 210 nm or 214 nm. medmedchem.comresearchgate.net One stability-indicating method utilized a reversed-phase amide C16 column with a mobile phase of methanol (B129727) and phosphate (B84403) buffer (pH 3.0) at a flow rate of 1 mL/min. researchgate.net This method demonstrated linearity over a concentration range of 50 to 1000 µg/mL. researchgate.net

Fluorescence Detection: For enhanced sensitivity, derivatization with a fluorescent agent can be used. A method using ThioGlo-3 as a derivatizing agent allowed for fluorimetric detection. nih.gov The separation was achieved on a reverse-phase column with an acetonitrile (B52724):water mobile phase. nih.gov This highly sensitive method reported a detection limit of 1.64 nM and excellent linearity (r = 0.999). nih.gov

Mass Spectrometry (MS/MS) Detection: HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides exceptional selectivity and sensitivity. nih.govnih.gov A rapid HPLC-MS/MS method for analysis in rat plasma used a polymeric reversed-phase C18 column with an isocratic mobile phase. nih.gov This approach offered a very low limit of detection (20 nM) and a broad linear range from 0.05 to 200 μM. nih.govnih.gov

The following table summarizes various HPLC methods used for the analysis of the 2-sulfanylethane-1-sulfonate anion.

Technique Column Mobile Phase Detection Linear Range Citation
HPLCRP Amide C16Methanol–phosphate buffer (10:90, v/v, pH 3.0)UV (210 nm)50-1000 µg/mL researchgate.net
HPLCReverse-PhaseAcetonitrile:water (75:25) with acetic and phosphoric acidFluorescence (with ThioGlo-3)2.5-2500 nM nih.gov
HPLC-MS/MSAgilent Zorbax C1810 mM ammonium (B1175870) formate (B1220265) in methanolMS/MS0.05–200 μM nih.gov

Gas Chromatography (GC) is another powerful analytical technique mentioned for the characterization of this compound. medmedchem.commedmedchem.com However, due to the compound's ionic nature and lack of volatility, direct analysis by GC is not feasible. Therefore, a derivatization step is necessary to convert the analyte into a volatile and thermally stable compound suitable for GC analysis. nih.gov

The most common derivatization strategy for polar compounds like this is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. researchgate.net This process reduces the compound's polarity and increases its volatility. nih.gov Once derivatized, the compound can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.netnih.gov The GC-MS technique provides detailed structural information based on the fragmentation pattern of the derivatized analyte. nih.gov

Analytical studies of this compound also employ Ultra-Performance Liquid Chromatography (UPLC) and Thin-Layer Chromatography (TLC). medmedchem.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a modern evolution of HPLC that uses columns with smaller particle sizes (typically under 2 μm). frontiersin.org This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. medmedchem.comfrontiersin.org UPLC systems operate at higher pressures to push the mobile phase through the densely packed column. frontiersin.org This technique is valuable for high-throughput analysis and for resolving complex mixtures containing this compound and its metabolites or impurities. medmedchem.comfrontiersin.org

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis and screening of this compound. medmedchem.com The method involves spotting the sample on a thin layer of adsorbent material, such as silica (B1680970) gel, on a plate. The plate is then developed in a chamber with a suitable solvent system. The components separate based on their differential partitioning between the stationary and mobile phases. Visualization can be achieved using UV light or by spraying with specific chemical reagents that react with the compound to produce a colored spot. medmedchem.com While TLC does not offer the same level of quantification or sensitivity as HPLC or UPLC, it is a valuable tool for rapid identity checks and purity screening in pharmaceutical formulations. medmedchem.com

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of this compound. Nuclear Magnetic Resonance (NMR) provides detailed structural information, while Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and effective tool for quantification. medmedchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of this compound. medmedchem.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for unambiguous identification and purity assessment. medmedchem.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the two methylene (B1212753) (-CH₂-) groups. These signals typically appear as triplets due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. In one study, the methylene carbon attached to the thionyl group (sulfonate) of free mesna (B1676310) was observed at a chemical shift of 19.82 ppm. researchgate.net NMR has also been successfully used to identify its primary oxidation product, dimesna. researchgate.net

The following table summarizes key NMR data for the 2-sulfanylethane-1-sulfonate structure.

Nucleus Group Observed Chemical Shift (ppm) Citation
¹³C-CH₂-S-19.82 researchgate.net
¹³C-CH₂-SO₃Assignment Varies researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and cost-effective method used for the quantitative analysis of this compound. medmedchem.com The technique relies on the principle that the molecule absorbs light in the UV-Vis region of the electromagnetic spectrum. medmedchem.com

Direct measurement shows that the compound exhibits absorption maxima at approximately 250 nm and 290 nm, which can be utilized for its quantification in solutions. medmedchem.comresearchgate.net However, this direct method may be susceptible to interference from other components in complex matrices. medmedchem.com

To enhance specificity and sensitivity, indirect spectrophotometric methods have been developed. These methods involve reacting the sulfhydryl group of the compound with an oxidizing agent, and then measuring the change in absorbance of a colored indicator. rdd.edu.iqerpublications.com One such method involves the oxidation of the compound by a known excess of sodium hypochlorite (B82951). The unreacted sodium hypochlorite is then determined by its reaction with a dye, such as methyl orange (measured at 505 nm) or indigo (B80030) carmine (B74029) (measured at 610 nm). rdd.edu.iqerpublications.com In these indirect assays, the absorbance increases linearly with the concentration of this compound. rdd.edu.iq For one method, Beer's law was obeyed in the concentration range of 0.2–2.0 µg/mL. rdd.edu.iq

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the primary functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is characterized by vibrations of its sulfonate and alkane thiol moieties.

The sulfonate group (R-SO₃⁻) is the most prominent feature. It typically displays strong and distinct absorption bands corresponding to its stretching and bending vibrations. The asymmetric and symmetric stretching modes of the S-O bonds are particularly intense and are fundamental for identifying the sulfonate group. These are generally observed in the regions of 1350-1175 cm⁻¹ and 1060-1010 cm⁻¹, respectively. In potassium salts, the interaction between the K⁺ ion and the sulfonate group is primarily ionic, which generally results in no significant splitting of the asymmetric S–O stretch mode. nih.gov The spectrum also contains bands for the C–S stretch, typically found around 800 cm⁻¹, and the O–S–O bending modes, which appear in the 600-500 cm⁻¹ range. nih.gov

The presence of the thiol (-SH) and ethyl (-CH₂CH₂-) groups contributes additional characteristic bands, although the S-H stretching vibration is often weak and may be difficult to observe. The C-H stretching vibrations of the ethyl group are expected in the 2950-2850 cm⁻¹ region.

The table below summarizes the expected characteristic FT-IR absorption bands for this compound based on the analysis of its functional groups and related sulfonate compounds. nih.govresearchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
Asymmetric S=O Stretch Sulfonate (SO₃⁻) ~1200 - 1100 Strong
Symmetric S=O Stretch Sulfonate (SO₃⁻) ~1080 - 1030 Strong
C-S Stretch Carbon-Sulfur ~800 - 700 Medium
O-S-O Bending Sulfonate (SO₃⁻) ~600 - 500 Medium-Strong
C-H Stretch Alkane (CH₂) ~2950 - 2850 Medium-Weak

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns

Mass spectrometry (MS) is an essential tool for determining the molecular mass of a compound and elucidating its structure through controlled fragmentation. The analysis of this compound is typically performed using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), often with an electrospray ionization (ESI) source. nih.gov

For the analysis of the 2-sulfanylethane-1-sulfonate anion, ESI in negative ion mode is highly effective. nih.gov The parent ion observed would be the deprotonated molecule [M-H]⁻, corresponding to the 2-sulfanylethane-1-sulfonate anion, with a monoisotopic mass of approximately 141.98 m/z. nih.gov

Tandem mass spectrometry (MS/MS) analysis involves the selection and fragmentation of this parent ion to produce characteristic product ions. The fragmentation pattern provides structural confirmation. The collision-induced dissociation (CID) of the [M-H]⁻ ion of 2-sulfanylethane-1-sulfonate would likely proceed through the cleavage of the C-S and S-O bonds. Common fragmentation pathways include the loss of the sulfonate group (SO₃), resulting in a fragment ion.

The table below details the expected parent ion and plausible fragment ions for 2-sulfanylethane-1-sulfonate in negative mode ESI-MS/MS.

Table 2: Expected ESI-MS/MS Transitions for 2-Sulfanylethane-1-sulfonate Anion

Ion Description Proposed Structure m/z (Monoisotopic)
Parent Ion [HS-CH₂-CH₂-SO₃]⁻ 141.98
Fragment Ion (Loss of SO₃) [HS-CH₂-CH₂]⁻ 61.01
Fragment Ion (Loss of H₂S) [CH₂=CH-SO₃]⁻ 108.97

The specific fragmentation patterns can be influenced by the type of mass analyzer and the collision energy used. arabjchem.org The distinct m/z transitions from the parent ion to its fragments allow for highly selective and sensitive quantification of the compound, even in complex biological samples. nih.gov

Electrochemical and Biosensor Development for Real-Time Detection

The development of advanced sensors for the real-time detection of sulfonate-containing compounds is a growing area of research. While traditional analytical methods like HPLC are reliable, electrochemical sensors and biosensors offer the potential for rapid, sensitive, and portable analysis. nih.govrsc.org

Existing methods for the analysis of 2-sulfanylethane-1-sulfonate (in its salt form, Mesna) include HPLC with electrochemical detection; however, these approaches can face limitations regarding sensitivity and selectivity in complex environments. nih.gov Modern sensor development aims to overcome these challenges.

A key strategy in biosensor fabrication involves the specific immobilization of biorecognition elements onto an electrode surface. The sulfonic acid group itself can be used as an anchor for sensor construction. For instance, research has shown that sulfonic dye molecules can be electrodeposited onto a glassy carbon electrode, creating a stable layer with exposed sulfonic groups. nih.gov These groups can then be used to covalently bind amino-terminated capture probes, such as DNA or specific proteins, via a sulfamide (B24259) coupling reaction. nih.gov While this specific application was for a DNA biosensor, the principle demonstrates a viable pathway for designing a sensor targeted for 2-sulfanylethane-1-sulfonate by using a capture agent with high affinity for the thiol or sulfonate end of the molecule.

The performance of such sensors is evaluated based on several metrics, including:

Linear Range: The concentration range over which the sensor's response is directly proportional to the analyte concentration. rsc.org

Detection Limit: The lowest concentration of the analyte that can be reliably distinguished from background noise. rsc.orgnih.gov

Selectivity: The ability of the sensor to detect the target analyte without interference from other structurally similar compounds. nih.gov

Chemiluminescent biosensors, which generate a light-based signal upon analyte binding, represent another promising avenue. nih.gov These sensors can be engineered to have very large signal changes and high affinities for their targets, making them suitable for analysis in complex biological media like cell lysates. nih.gov The development of an electrochemical or biosensor for this compound would likely focus on modifying an electrode with materials that can selectively interact with either the thiol or sulfonate functional group for sensitive and real-time measurement.

Methodological Considerations in Complex Sample Matrices

Analyzing this compound in complex sample matrices, such as rat plasma or other biological fluids, presents significant analytical challenges. nih.gov The primary issues are interference from the vast number of endogenous components (proteins, salts, lipids) and the need for high sensitivity to detect low concentrations.

Older analytical methods, including colorimetry and HPLC with UV or fluorescence detection, often lack the required sensitivity and selectivity for robust analysis in these matrices. nih.gov Consequently, modern methods rely heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides superior performance. nih.gov

Key methodological considerations include:

Sample Preparation: A crucial first step is to remove interfering substances. For plasma samples, protein precipitation is a common and effective technique. This involves adding a solvent like acetonitrile to the plasma, which denatures and precipitates the majority of proteins. The sample is then centrifuged, and the cleaner supernatant, containing the analyte, is collected for analysis. nih.gov

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is used to separate the analyte from other remaining components in the sample extract before it enters the mass spectrometer. This separation is critical to reduce ion suppression and improve the accuracy of quantification.

Detection and Quantification: As discussed previously, tandem mass spectrometry (MS/MS) offers exceptional selectivity and sensitivity. By monitoring a specific transition from a parent ion to a product ion, the instrument can accurately measure the analyte with minimal interference from the sample matrix. nih.gov

Method Validation: Any analytical method used for quantification in complex matrices must be rigorously validated. This involves establishing key performance parameters to ensure the data is reliable. nih.gov

The table below outlines the typical validation parameters for an LC-MS/MS method for analyzing 2-sulfanylethane-1-sulfonate in a biological matrix, based on published research. nih.gov

Table 3: Key Validation Parameters for LC-MS/MS Analysis in a Complex Matrix

Parameter Description Typical Performance Metric
Linearity (R²) Measures how well the calibration curve fits a linear model. > 0.999
Linear Range The concentration range over which the method is accurate and precise. 0.05–200 μM
Limit of Detection (LOD) The lowest concentration that can be reliably detected. ~20 nM
Accuracy Closeness of the measured value to the true value. 100 ± 10%

| Precision (RSD) | The degree of scatter between a series of measurements. | < 10% Relative Standard Deviation (RSD) |

These considerations ensure that the analytical method is robust, reproducible, and fit for the purpose of accurately quantifying this compound in challenging biological samples. nih.gov

Chemical Reactivity and Mechanistic Studies

Thiol-Disulfide Exchange and Redox Mechanisms

The presence of a sulfhydryl (-SH) group makes mesna (B1676310) an active participant in thiol-disulfide exchange reactions. These reactions are crucial for its interactions with endogenous molecules and its ability to modulate the redox state of biomacromolecules. In circulation, mesna is readily oxidized to its disulfide form, dimesna (2,2'-dithiobis(ethane sulfonate)), which can, in turn, be reduced back to the active thiol form. This reversible oxidation-reduction is central to its mechanism of action.

Mesna engages in thiol-disulfide exchange with various endogenous low-molecular-weight thiols. These interactions can alter the plasma concentrations of these thiols. For instance, mesna has been shown to participate in exchange reactions with cysteine, homocysteine (Hcy), and glutathione (B108866) (GSH). uwo.canih.gov

The reduction of dimesna by endogenous thiols like cysteine and glutathione is a key step in the metabolic cycling of the drug. uwo.ca Studies have determined the equilibrium constants for the reduction of dimesna when mixed with cysteine or glutathione. These constants provide insight into the favorable reaction pathways and explain the observed depletion of plasma cysteine and homocysteine during mesna therapy, while glutathione levels are largely spared. nih.gov This selectivity is a critical aspect of its biochemical profile.

In vitro experiments have demonstrated that mesna can liberate protein-bound homocysteine. When incubated with plasma from dialysis patients, mesna was found to release a significant percentage of bound homocysteine within 30 minutes, highlighting the efficiency of this thiol-disulfide exchange. nih.gov This has led to investigations into its potential use for enhancing the dialytic clearance of homocysteine, a known cardiovascular risk factor. uwo.canih.gov

Endogenous ThiolInteraction with Mesna/DimesnaObserved Effect
CysteineThiol-disulfide exchangeDepletion of plasma cysteine
HomocysteineThiol-disulfide exchange; liberation from protein-bound formDepletion of plasma homocysteine
GlutathioneThiol-disulfide exchangeLargely spared from depletion

The ability of mesna to participate in redox reactions extends to the reduction of disulfide bonds within larger biomacromolecules, such as recombinant proteins. This is particularly relevant in the context of protein refolding, where the correct formation of disulfide bridges is essential for achieving the native, functional conformation of a protein.

A redox buffer system composed of mesna and its oxidized form, dimesna, has been developed and shown to be effective in the refolding of disulfide-containing proteins. nih.gov In a study using Ribonuclease A, a protein with four disulfide bridges, as a model, the MESNA/diMESNA redox couple demonstrated a refolding efficiency that was comparable to the commonly used glutathione (GSH/GSSG) redox system. nih.gov This indicates that mesna can effectively reduce scrambled disulfide bonds, allowing the protein to refold and form its native disulfide linkages.

The refolding efficiency of the MESNA/diMESNA system was quantified and compared to the standard glutathione system, as detailed in the table below.

Redox CoupleRefolding Efficiency (%)Model Protein
MESNA/diMESNA58 ± 5Ribonuclease A
GSH/GSSG72 ± 5Ribonuclease A

This application is particularly valuable in the production of recombinant proteins that require a C-terminal thioester for subsequent ligation chemistries, as the MESNA/diMESNA buffer was shown to preserve this functionality, unlike glutathione-based buffers. nih.gov

The thiol-disulfide exchange reactions involving mesna are governed by principles of chemical kinetics and equilibrium. The position of the equilibrium in these reactions determines the relative concentrations of the participating thiols and disulfides. The reduction of dimesna by endogenous thiols is a thermodynamically favorable process that proceeds via a two-step SN2 reaction mechanism. nih.gov

The determination of equilibrium constants for the reaction of dimesna with cysteine and glutathione has provided a quantitative understanding of these interactions. nih.gov These constants explain the differential effects of mesna on various endogenous thiol pools. While specific kinetic rate constants for the forward and reverse reactions are not extensively reported in the literature, the equilibrium data confirms that the system dynamically shifts to favor the formation of mixed disulfides and the release of mesna.

Mathematical modeling of these thiol-disulfide exchange reactions in cell lysates has been used to predict the production of mesna from dimesna, further supporting the significance of these non-enzymatic pathways. nih.gov These models also suggest that mixed disulfides constitute a significant portion of intracellular thiols, which may contribute to the protective effects of mesna. nih.gov

Nucleophilic Reactivity and Conjugation Reactions

The thiol group of mesna is nucleophilic, enabling it to react with electrophilic compounds. This reactivity is central to its role as a scavenger of toxic metabolites.

A prominent example of mesna's nucleophilic reactivity is its participation in Michael addition reactions. This type of reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. Mesna's primary clinical use as a uroprotectant relies on this mechanism. patsnap.comnih.gov

The chemotherapeutic agents ifosfamide and cyclophosphamide are metabolized to urotoxic byproducts, including acrolein. Acrolein is an α,β-unsaturated aldehyde that can cause severe damage to the bladder urothelium, leading to hemorrhagic cystitis. Mesna, concentrated in the urine, acts as a detoxifying agent by reacting with acrolein via a Michael addition. patsnap.com The nucleophilic sulfhydryl group of mesna attacks the β-carbon of the electrophilic acrolein, forming a stable, non-toxic conjugate that is then excreted. nih.gov This reaction effectively neutralizes the toxic metabolite before it can damage the bladder lining.

Beyond the specific case of acrolein, the nucleophilic nature of mesna's thiol group allows it to function as a general scavenger of harmful electrophiles. This includes reactive oxygen species (ROS), contributing to its antioxidant properties. nih.gov By donating an electron from its sulfhydryl group, mesna can neutralize free radicals and mitigate oxidative stress. nih.gov

This electrophilic scavenging is also the basis for its use as an antidote for sulfur mustard exposure. The nucleophilic thiol of mesna reacts with and neutralizes the electrophilic intermediates of the toxic mustard agent. nih.gov This direct chemical interaction underscores the broad applicability of mesna as a scavenger of toxic electrophilic compounds.

Coordination Chemistry and Metal Ion Interactions

Potassium 2-sulfanylethane-1-sulfonate, commonly known as mesna, exhibits significant interactions with metal ions, a characteristic primarily governed by its thiol (-SH) functional group. This reactivity underlies its coordination chemistry and its ability to modulate the function of metalloenzymes.

Ligand Properties in Complexation with Transition Metal Species (e.g., platinum compounds)

The thiol group of this compound makes it an effective ligand for transition metals. libretexts.orglumenlearning.com It can form coordinate covalent bonds with a central metal ion, acting as a Lewis base by donating electrons. libretexts.orglumenlearning.com This interaction leads to the formation of covalent metal-thiol compounds. nih.gov Research has shown that this compound reacts with various transition metals, which can result in the reduction of the metal's oxidation state and the concurrent oxidation of the thiol to its disulfide form, dimesna. nih.gov

The interaction with platinum(II) complexes is of particular note. Platinum-based compounds are foundational in certain therapeutic areas, and their interactions with sulfur-donor ligands are a critical aspect of their mechanism and potential for deactivation. nih.gov Endogenous sulfur-containing molecules can bind to platinum complexes, which is a key factor in treatment resistance and toxicity. nih.gov The thiol group in this compound has a strong ability to react with Pt(II) complexes. nih.gov This reactivity allows it to form stable coordination complexes with the platinum center, influencing the biological activity and distribution of the metal. nih.govmdpi.com

Table 1: Ligand Properties of this compound

Property Description Implication with Transition Metals (e.g., Platinum)
Coordinating Group Thiol (-SH) Acts as a Lewis base, donating an electron pair to form a coordinate covalent bond with the metal ion. libretexts.orglumenlearning.com
Bonding Forms covalent metal-thiol compounds. nih.gov Creates stable complexes with platinum, potentially altering its reactivity with biological targets. nih.gov
Redox Activity Can reduce the oxidation state of the metal ion while being oxidized to a disulfide (dimesna). nih.gov Influences the electronic properties and subsequent reactivity of the metal center.
Complex Formation Readily forms coordination complexes. nih.gov Can compete with other biological ligands for binding to the platinum center. nih.gov

Modulation of Enzyme Catalytic Activity through Metal Center Interaction (e.g., Myeloperoxidase)

This compound functions as a potent modulator of the catalytic activity of Myeloperoxidase (MPO), a heme-containing enzyme with an iron center that is crucial for its function. researchgate.netresearchgate.net MPO is involved in inflammatory pathways and catalyzes the production of strong oxidants like hypochlorous acid (HOCl). researchgate.net

The interaction of this compound with MPO is complex and concentration-dependent. At low concentrations, it significantly affects the steady-state levels of key catalytic intermediates, Compound I and Compound II. researchgate.netresearchgate.net It serves as a one-electron substrate for these intermediates, accelerating their formation and decay. nih.gov This action effectively switches the enzyme's primary function from a two-electron pathway (generating HOCl) to a one-electron pathway, leading to a catalase-like activity where hydrogen peroxide is converted to water without producing hypochlorous acid. researchgate.netnih.gov

By competing with chloride, the preferred substrate for MPO's chlorinating activity, this compound acts as a potent inhibitor of this function, with a reported IC50 value of 5 µM. researchgate.net This modulation of the enzyme's catalytic cycle demonstrates a direct interaction with the processes occurring at the heme iron center, thereby regulating the production of inflammatory oxidants. researchgate.netresearchgate.net

Table 2: Modulation of Myeloperoxidase (MPO) Activity by this compound

Interaction Mechanism Effect on MPO Catalytic Cycle Consequence for Enzyme Function
Competition with Chloride Competes with Cl⁻ for binding and reaction at the active site. researchgate.net Inhibition of MPO's chlorinating activity (HOCl production). researchgate.net
Interaction with Intermediates Acts as a one-electron substrate for Compound I and Compound II. nih.gov Accelerates the formation and decay of catalytic intermediates. researchgate.netresearchgate.net
Pathway Switching Shifts the reaction from a 2e⁻ to a 1e⁻ pathway. researchgate.net Switches enzyme function from chlorination to a catalase-like activity. researchgate.net
Inhibition Functions as a potent inhibitor of MPO. researchgate.net Reduces the production of MPO-derived inflammatory oxidants. researchgate.net

Influence on Biochemical Pathways and Enzyme Activity

The influence of this compound extends beyond MPO to other enzymes and biochemical pathways, largely due to its properties as a thiol-containing antioxidant and reducing agent. Its ability to participate in redox reactions allows it to modulate processes involving oxidative stress.

The compound has been shown to modulate the catalytic activity of other peroxidases, such as lactoperoxidase (LPO), in a manner similar to its effect on MPO. nih.gov It binds to LPO and functions as a one-electron substrate for its catalytic intermediates, inhibiting its halogenation activity (with an IC50 of 9.08 μM) and switching the reaction pathway. nih.gov This interaction may serve as a mechanism for regulating local inflammatory and infectious events where LPO is active. nih.gov

Table 3: Summary of Influence on Biochemical Processes

Biochemical Process Mechanism of Influence Affected Enzymes/Pathways
Enzyme Inhibition Competitive binding and modulation of catalytic intermediates. researchgate.netnih.gov Myeloperoxidase, Lactoperoxidase. researchgate.netnih.gov
Redox Cycling Acts as a reducing agent and antioxidant. Pathways involving reactive oxygen species (ROS). nih.gov
Thiol-Disulfide Exchange Reversible reaction with cysteine disulfide bonds in proteins. General protein and enzyme function.
Antioxidant System Support Potential to regenerate endogenous antioxidants. Cellular antioxidant defense systems. nih.gov

Table of Compounds

Compound Name
This compound
Dimesna
Platinum
Myeloperoxidase
Hypochlorous acid
Hydrogen peroxide
Lactoperoxidase
Superoxide dismutase
Peroxidase

Theoretical and Computational Investigations

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in investigating the electronic structure and intrinsic reactivity of molecules. These calculations provide fundamental insights into molecular orbitals, charge distribution, and energetic properties, which collectively govern how a molecule will interact with its environment.

DFT studies have been employed to analyze the complexation of 2-sulfanylethane-1-sulfonate (MES) with other chemical systems, such as cadmium telluride (CdTe) quantum dots. researchgate.netresearchgate.net In a comparative study, MES was evaluated alongside other thiol-containing capping agents. The calculations revealed that MES formed the most stable complexes, exhibiting the highest complexation free energy. researchgate.net For instance, the complexation free energy for the most stable configuration with a (CdTe)9 cluster was calculated to be -100.97 kcal/mol, significantly more favorable than for other agents like 3-mercaptopropionic acid (-57.75 kcal/mol) or reduced glutathione (B108866) (-44.47 kcal/mol). researchgate.net

These models also compute the distribution of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. In the context of the CdTe-MES complex, analysis showed a significant transfer of electrons from MES to the quantum dots, with an ADCH (Atomic Dipole Moment Corrected Hirshfeld) charge value of 1.47e, the highest among the tested agents. researchgate.net This substantial electron transfer, facilitated by the molecule's electronic structure, is consistent with its strong complexation ability. researchgate.net Such computational analyses, which probe properties like Mulliken charges, electron densities, and bond lengths, are vital for understanding the fundamental nature of the compound's reactivity. researchgate.net

Table 1: Selected DFT Calculation Results for 2-sulfanylethane-1-sulfonate (MES) Complexes
ParameterSystemValueSignificance
Complexation Free EnergyMES - (CdTe)9 Cluster-100.97 kcal/molIndicates very strong and stable complex formation. researchgate.net
Electron Transfer (ADCH Charge)MES to (CdTe)9 Cluster1.47 eQuantifies the significant electron-donating capability of MES. researchgate.net
Key Bond LengthS-Cd in A2-MES-(CdTe)62.461 ÅProvides precise geometric data for the stable complex. researchgate.net

Molecular Dynamics Simulations of Compound-System Interactions

While quantum chemistry reveals the static electronic properties of a molecule, Molecular Dynamics (MD) simulations provide a view of its dynamic behavior over time. MD simulations model the movements and interactions of atoms and molecules, offering an atomic-resolution explanation for processes like a ligand binding to a protein. nih.govanimbiosci.org This technique is essential for understanding how 2-sulfanylethane-1-sulfonate interacts with complex biological systems.

A notable application involved an MD simulation to study the interaction between 2-mercaptoethanesulfonate and the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. nih.gov The study aimed to identify potential inhibitors by assessing binding stability. Using the GROMACS software package and the GROMOS force field, the protein-ligand complex was simulated for a 50-nanosecond time period. nih.gov Such simulations allow researchers to analyze the stability of the complex, the compactness of its structure, and atomic-level fluctuations over time. nih.gov By calculating parameters like binding free energy, MD simulations can effectively predict the strength and nature of the interaction between the compound and its biological target. nih.gov

The general workflow for these investigations involves taking a starting structure, often from molecular docking, and placing it in a simulated environment that includes water and ions to mimic physiological conditions. nih.gov The simulation then calculates the forces between atoms and their resulting motions, generating a trajectory that can be analyzed to understand binding mechanisms, conformational changes, and interaction lifetimes. nih.govnih.gov For 2-sulfanylethane-1-sulfonate, this approach can elucidate its binding mode to enzymes like methyl-coenzyme M reductase, for which it is a known structural analog and inhibitor. nih.govanimbiosci.org

Table 2: Example Parameters for an MD Simulation of 2-sulfanylethane-1-sulfonate
ParameterValue/DescriptionPurpose
SoftwareGROMACS 5.1.1A widely used engine for performing molecular dynamics simulations. nih.gov
Force FieldGROMOSA set of parameters used to describe the potential energy of the system's atoms. nih.gov
Simulation Time50 nsThe duration over which the system's dynamics are simulated to observe interactions. nih.gov
Analysis MetricsBinding Stability, Compactness, Atomic FluctuationsUsed to evaluate the strength and quality of the protein-ligand interaction. nih.gov

Prediction of Reaction Pathways and Transition States via Computational Models

Computational models, particularly those based on quantum mechanics, are invaluable for mapping out potential reaction pathways and identifying the high-energy transition states that govern reaction rates. By calculating the energy of reactants, products, and all conceivable intermediates, a detailed energy profile for a chemical reaction can be constructed.

This approach is highly relevant for understanding the mechanisms of 2-sulfanylethane-1-sulfonate's protective effects. For example, experimental studies have shown that it interacts with the enzyme myeloperoxidase (MPO) and can switch the enzyme's reaction from a two-electron (2e⁻) to a one-electron (1e⁻) pathway, a process involving transient intermediates. Computational models can be used to calculate the energies of these intermediates and the transition states connecting them, thereby elucidating why one pathway is favored over another under certain conditions.

Similarly, the compound is known to react with platinum-based drugs like cisplatin (B142131) and oxaliplatin, with specific molar ratios observed experimentally (e.g., 2:1 for Mesna (B1676310):Cisplatin). ntu.edu.sg Computational models can explore the step-by-step binding process, calculating the energy changes at each step to predict the most stable final complex and thus the reaction stoichiometry. ntu.edu.sgtue.nl The DFT calculations that show a high complexation energy for MES with certain substrates are a direct prediction of reaction favorability, indicating a strong thermodynamic driving force for the interaction. researchgate.net By identifying the lowest energy path from reactants to products, these models provide a theoretical foundation for experimentally observed chemical behavior.

Computational Design of Derivatives with Tailored Properties

A significant advantage of computational modeling is its application in the rational design of new molecules, or derivatives, with specific, tailored properties. This in silico approach allows for the screening of numerous potential compounds for desired characteristics before undertaking costly and time-consuming laboratory synthesis.

The process for designing derivatives of Potassium 2-sulfanylethane-1-sulfonate would begin with the computationally validated models of the parent molecule discussed in the sections above. Researchers can then introduce systematic modifications to the molecular structure—for example, by elongating or shortening the carbon chain, substituting the sulfonate group, or adding other functional groups.

For each new virtual derivative, the same computational tools can be applied. Quantum chemical calculations (DFT) would be used to predict how the modification alters the derivative's electronic structure, stability, and intrinsic reactivity (e.g., its HOMO-LUMO gap and charge distribution). Subsequently, molecular dynamics simulations could predict the binding affinity and dynamic behavior of the derivative with a specific biological target, such as an enzyme or receptor. nih.gov This screening process can identify candidates with potentially enhanced properties, such as improved antioxidant capacity, greater binding specificity for a target protein, or modified reactivity to make it a more potent inhibitor. This computational pre-screening significantly narrows the field of candidates, allowing synthetic chemists to focus their efforts on the most promising molecules.

Applications in Chemical Biology Research and Advanced Materials

Development of Redox Buffers and Reagents in Protein Chemistry

The folding of proteins containing disulfide bonds often requires a carefully controlled redox environment to facilitate the correct pairing of cysteine residues. While the glutathione (B108866) redox couple (GSH/GSSG) is commonly used, it can interfere with certain protein modifications. A significant advancement in this area is the development of a redox buffer system based on 2-sulfanylethane-1-sulfonate (MESNA) and its oxidized disulfide form, 2,2'-dithiobis(ethanesulfonate) (diMESNA). nih.govnih.gov

This novel redox couple was specifically designed to address the problem of transthioesterification, where the thiol from the buffer (like glutathione) attacks a protein's C-terminal thioester, leading to an undesired exchange and subsequent hydrolysis. nih.gov Protein thioesters are crucial intermediates for protein engineering via native chemical ligation. The MESNA (B1676310)/diMESNA buffer system is stable and does not participate in this side reaction, preserving the integrity of the protein-MESNA thioester. nih.gov Research has shown that the refolding efficiency of the MESNA/diMESNA couple is comparable to that of the traditional GSH/GSSG system, making it a superior choice for applications involving protein thioesters. nih.govresearchgate.net

FeatureGlutathione Redox Buffer (GSH/GSSG)MESNA/diMESNA Redox Buffer
Primary Function Facilitates protein refolding and disulfide bond formation.Facilitates protein refolding and disulfide bond formation.
Thioester Stability Causes significant transthioesterification and hydrolysis of protein thioesters. nih.govPreserves the integrity of C-terminal MESNA thioesters; minimal hydrolysis observed. nih.gov
Refolding Efficiency Standard benchmark for protein refolding.Comparable refolding efficiency to GSH/GSSG for model proteins like RNase A. nih.gov
Primary Application General protein refolding.Refolding of disulfide-containing proteins, especially those with C-terminal thioesters for ligation. nih.govresearchgate.net

Facilitation of Protein Refolding and Assembly Processes

The utility of the MESNA/diMESNA redox system has been demonstrated in the challenging process of refolding complex proteins. Bovine pancreatic Ribonuclease A (RNase A), a model protein with four disulfide bridges, has been successfully refolded using this system. nih.gov The process involves denaturing the protein and reducing its disulfide bonds, followed by dilution into a refolding buffer containing the MESNA/diMESNA redox couple, which facilitates the correct reformation of the structural disulfide bonds. nih.gov

A key innovation is the integration of this refolding process directly into protein purification workflows. nih.govresearchgate.net For recombinant proteins expressed as fusions with a self-cleaving intein domain, the MESNA/diMESNA couple can be included in the cleavage buffer. nih.gov This allows for simultaneous on-column refolding, intein-mediated cleavage, and the generation of a correctly folded protein with a C-terminal thioester, streamlining a previously multi-step, complex process. researchgate.net

Strategies for Peptide and Protein Thioester Synthesis and Ligation

Potassium 2-sulfanylethane-1-sulfonate is a key reagent in modern protein synthesis, particularly in strategies involving Native Chemical Ligation (NCL). NCL is a powerful technique that joins a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine, forming a native peptide bond. nih.gov The generation of stable and reactive peptide thioesters is a critical prerequisite for this process.

The compound is widely used in intein-based expression systems. nih.gov In this method, the protein of interest is expressed with a C-terminal intein fusion tag. The addition of a small nucleophilic thiol, such as 2-sulfanylethane-1-sulfonate, triggers the intein to catalyze the cleavage of the target protein, leaving a stable C-terminal MESNA thioester. nih.govnih.gov This resulting protein-thioester is fully active and can be directly used in NCL reactions to synthesize larger proteins or to attach synthetic molecules like fluorescent probes or polymers. nih.gov

Utilization in Targeted Disulfide Bond Cleavage and Rearrangement

The thiol group of 2-sulfanylethane-1-sulfonate makes it an effective reducing agent capable of cleaving disulfide bonds through thiol-disulfide exchange. This reaction proceeds via a second-order nucleophilic substitution (SN2) mechanism, where the thiolate anion attacks one of the sulfur atoms of the disulfide bond. researchgate.netnih.gov This property is fundamental to its role in redox buffers and can be harnessed for targeted disulfide cleavage.

In vitro studies have demonstrated this capability directly. When incubated with the disulfide-containing amino acids cystine and homocystine, 2-sulfanylethane-1-sulfonate effectively reduces them to their constituent free thiols, cysteine and homocysteine, respectively. aacrjournals.org This reducing ability allows it to participate in the rearrangement of non-native disulfide bonds during protein refolding and to cleave specific disulfide bonds in mature proteins for structural or functional studies. nih.govaacrjournals.org

Functionalization of Supramolecular Host Systems (e.g., cyclodextrins)

The chemical reactivity of 2-sulfanylethane-1-sulfonate has been exploited in the field of advanced materials to create functionalized supramolecular systems. A notable example is its use in modifying thiolated β-cyclodextrins (β-CD). researchgate.netacs.orgresearchgate.net Cyclodextrins are sugar-based macrocycles used to encapsulate guest molecules, often for drug delivery.

In one study, a thiolated β-cyclodextrin (β-CD-SH) was S-protected using the oxidized dimer of MESNA. acs.orgresearchgate.net This reaction forms a disulfide linkage between the cyclodextrin (B1172386) and the MESNA molecule, yielding a new entity: β-CD-SS-MESNA. researchgate.net This functionalization was designed to enhance the mucoadhesive and mucus-penetrating properties of the cyclodextrin, improving its potential as a drug delivery vehicle by reducing the oxidative sensitivity of the free thiol and promoting interaction with mucosal surfaces. researchgate.netacs.org Additionally, protein thioesters generated using MESNA have been used as a linking point to attach proteins to cysteine-modified β-cyclodextrins. tue.nl

Exploration in Broader Biological System Modulation Studies

Beyond its specific applications in protein chemistry, 2-sulfanylethane-1-sulfonate (as MESNA) is studied for its ability to modulate various biological pathways, primarily through its redox activity.

One key finding is its function as a potent inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases and cardiovascular disorders. nih.gov MESNA inhibits the chlorinating activity of MPO with an IC₅₀ of 5 µM, effectively switching the enzyme's function and potentially mitigating its pro-inflammatory effects. nih.gov

Furthermore, MESNA actively participates in thiol-disulfide exchange with endogenous thiols in the body. nih.gov It can reduce disulfides of cysteine and homocysteine, thereby altering their plasma concentrations. researchgate.netaacrjournals.org This has been explored as a mechanism to lower levels of homocysteine, a risk factor for cardiovascular disease. nih.govuwo.ca Its most established biological role is the detoxification of acrolein, a toxic metabolite of certain chemotherapy drugs, in the bladder, which prevents hemorrhagic cystitis. nih.govpatsnap.com This action is a clear example of modulating a biological system to prevent pathology.

Biological Target/SystemFindingResearch Focus
Myeloperoxidase (MPO) Potent inhibitor of MPO chlorinating activity (IC₅₀ = 5 µM). nih.govModulation of inflammation. nih.gov
Endogenous Thiols Reduces cystine and homocystine via thiol-disulfide exchange, altering their plasma levels. researchgate.netaacrjournals.orgManagement of hyperhomocysteinemia. nih.govuwo.ca
Chemotherapy Metabolites The thiol group reacts with and neutralizes acrolein in the urinary tract. patsnap.comPrevention of chemotherapy-induced hemorrhagic cystitis. nih.govpatsnap.com

Future Research Directions and Emerging Areas

Advancements in Stereoselective Synthesis of Analogues

The development of stereoselective synthesis methods for analogues of Potassium 2-sulfanylethane-1-sulfonate is a burgeoning area of research. The presence of a stereocenter would significantly expand the potential applications of this compound, particularly in areas where chiral recognition is crucial.

Future synthetic strategies are expected to focus on the creation of enantiomerically pure or enriched analogues. Drawing inspiration from established methods for other chiral sulfur-containing compounds, researchers may explore several promising avenues. For instance, the use of chiral starting materials, such as amino acids, can be a straightforward approach to introduce chirality into the molecule. nih.gov Another strategy involves the use of chiral catalysts, such as those based on transition metals like palladium, which have been successful in the synthesis of chiral sulfoxides. acs.org The development of novel axially chiral sulfonic acids also presents a potential route to creating structurally unique and stable chiral analogues. acs.orgbohrium.com

Moreover, techniques like kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral reagent, could be employed to separate stereoisomers. acs.org The synthesis of chiral sulfinyl compounds, which are valuable as auxiliaries and ligands in asymmetric synthesis, provides a rich toolbox of methods that could be adapted for the creation of chiral analogues of this compound. acs.org

Table 1: Potential Strategies for Stereoselective Synthesis of Analogues

Synthesis StrategyDescriptionPotential Advantages
Chiral Pool Synthesis Utilization of readily available chiral starting materials (e.g., amino acids) to introduce a stereocenter.Straightforward, cost-effective for certain structures. nih.gov
Asymmetric Catalysis Employment of chiral catalysts (e.g., transition metal complexes) to favor the formation of one enantiomer.High enantiomeric excesses, catalytic amounts of chiral material needed. acs.org
Diastereomeric Salt Formation Reaction of a racemic mixture with a chiral resolving agent to form diastereomeric salts that can be separated.A practical method for optical resolution of acidic or basic compounds. acs.orgbohrium.com
Kinetic Resolution Differential reaction rates of enantiomers with a chiral reagent, allowing for the separation of the less reactive enantiomer.Can be effective for specific substrates. acs.org

Integration of Advanced Analytical Techniques for Real-time Monitoring

The ability to monitor the concentration and dynamics of this compound and its analogues in real-time and within complex biological systems is critical for understanding their function and fate. Future research will likely focus on the integration of advanced analytical techniques to achieve this.

Given the presence of both a thiol and a sulfonate group, a variety of methods could be adapted and refined. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of organosulfur compounds. conicet.gov.arresearchgate.net For enhanced selectivity, HPLC can be coupled with detectors specifically sensitive to sulfur-containing molecules. acs.org Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for the analysis of volatile derivatives or degradation products of the compound. nih.govazosensors.com

For real-time monitoring in living cells, fluorescent probes offer significant advantages due to their high sensitivity and non-invasive nature. rsc.orgnih.gov Probes that react specifically with the thiol group could be employed to visualize the localization and concentration changes of the compound within cellular compartments. rsc.orgnih.gov Furthermore, techniques like Surface-Enhanced Raman Scattering (SERS) could provide highly sensitive and specific molecular fingerprinting, enabling the detection of the compound even at very low concentrations. acs.org

Table 2: Advanced Analytical Techniques for Monitoring this compound

Analytical TechniquePrinciplePotential Application
HPLC with Sulfur-Selective Detection Chromatographic separation followed by detection methods sensitive to sulfur atoms.Quantitative analysis in complex mixtures. researchgate.netacs.org
GC-MS Separation of volatile compounds followed by mass-based identification and quantification.Analysis of derivatives and metabolic products. nih.govazosensors.com
Fluorescent Probes Molecules that exhibit a change in fluorescence upon reacting with the target analyte (thiol group).Real-time imaging and quantification in living cells. rsc.orgnih.gov
Surface-Enhanced Raman Scattering (SERS) Enhancement of Raman signals of molecules adsorbed on nanostructured metal surfaces.Ultrasensitive detection and molecular fingerprinting. acs.org

Deeper Elucidation of Molecular Interaction Mechanisms

A fundamental understanding of how this compound interacts with biological macromolecules is essential for predicting its biological activity and for the rational design of more potent and selective analogues. Future research will aim to elucidate these molecular interaction mechanisms in greater detail.

The bifunctional nature of the molecule, possessing both a negatively charged sulfonate group and a nucleophilic thiol group, suggests a rich potential for various non-covalent and covalent interactions. The sulfonate group can participate in electrostatic interactions and hydrogen bonding with positively charged or polar residues on protein surfaces. acs.org The thiol group, on the other hand, is a potent nucleophile and can form covalent bonds with specific amino acid residues, such as cysteine, through disulfide bond formation, or coordinate with metal ions in metalloproteins. wikipedia.orgnih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, will be instrumental in predicting and visualizing these interactions at an atomic level. nih.gov These in silico studies can identify potential binding sites on target proteins and predict the binding affinity and mode of interaction. Experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can then be used to validate these computational models and provide high-resolution structural information of the compound bound to its target. acs.org

Computational-Experimental Synergy in Compound Design

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery and materials science. nih.govpreprints.org This approach is expected to be a cornerstone of future research on this compound and its analogues.

Computational tools will be employed for the in silico design of novel analogues with desired properties. preprints.org By modifying the structure of the parent compound in a virtual environment, researchers can predict how these changes will affect its physicochemical properties, binding affinity to specific targets, and potential biological activity. This allows for the prioritization of a smaller, more promising set of candidate molecules for chemical synthesis, thereby saving time and resources. columbia.edusciety.org

The synthesized compounds will then be subjected to experimental evaluation to validate the computational predictions. nih.gov This iterative cycle of computational design, chemical synthesis, and experimental testing will facilitate a more rapid and rational optimization of the compound's properties. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of the analogues with their biological activity, providing valuable insights for the design of next-generation compounds.

Table 3: The Role of Computational-Experimental Synergy

PhaseComputational ApproachExperimental ApproachSynergy
Design Molecular modeling, virtual screening, QSAR. preprints.orgN/APrioritization of synthetic targets.
Synthesis N/AStereoselective synthesis, chemical characterization. nih.govacs.orgCreation of novel compounds for testing.
Evaluation Prediction of binding affinity and biological activity. columbia.eduIn vitro and in vivo assays, structural biology. nih.govValidation of computational models and identification of lead compounds.
Optimization Refinement of models based on experimental data.Design of next-generation analogues based on validated models.Accelerated development of compounds with improved properties.

Exploration of Novel Chemical Biology Applications

The unique bifunctional nature of this compound makes it an intriguing candidate for a variety of novel applications in chemical biology. longdom.orgcreative-proteomics.com Future research is expected to explore these possibilities, leveraging the distinct properties of its thiol and sulfonate moieties.

One potential application is in the development of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). unime.itnih.gov In such a construct, the sulfonate group could be designed to bind to a target protein, while the thiol group could be used as a handle to attach a ligand for an E3 ubiquitin ligase, thereby inducing the degradation of the target protein. unime.it This approach offers a powerful strategy for selectively knocking down proteins of interest within a cell.

Q & A

Q. How is Potassium 2-sulfanylethane-1-sulfonate synthesized and characterized in laboratory settings?

Methodological Answer: Synthesis typically involves controlled redox reactions, such as thiol-disulfide exchange or sulfonation of ethane derivatives under inert atmospheres. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) to assess purity (≥95%). For quantification, adapt spectrophotometric assays (e.g., Folin-Ciocalteu phenol TS methods) by substituting sulfonate-specific reagents .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer: Use colorimetric assays with sulfonate-specific probes (e.g., barium chloride turbidimetry) or fluorometric detection after derivatization with thiol-reactive tags (e.g., maleimide-fluorophore conjugates). For complex matrices, pair liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to minimize matrix effects .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s role in enzymatic redox mechanisms (e.g., EC 1.8.1.5)?

Methodological Answer: Design kinetic assays monitoring NADPH/NADP+ ratios spectrophotometrically at 340 nm under varying substrate concentrations (acetoacetate, CoM). Include controls with enzyme inhibitors (e.g., iodoacetamide for thiol group blocking) and parallel experiments using isotopically labeled 2-sulfanylethane-1-sulfonate to track sulfur transfer pathways. Optimize buffer conditions (pH 7–8, 25–37°C) to mimic physiological environments .

Q. What strategies resolve contradictions in stability data for this compound under varying pH conditions?

Methodological Answer: Conduct accelerated stability studies (40°C/75% RH) across pH 2–10, using HPLC to monitor degradation products (e.g., disulfide formation). Apply Arrhenius kinetics to extrapolate shelf-life. For conflicting results, validate via orthogonal methods: NMR for structural integrity and ion chromatography for sulfonate loss. Address measurement uncertainty by repeating experiments with stricter environmental controls .

Q. How should researchers optimize experimental protocols to minimize oxidative degradation during handling?

Methodological Answer: Prepare fresh solutions in degassed, nitrogen-purged buffers (e.g., phosphate-buffered saline with 1 mM EDTA). Store solid samples under argon at –20°C. For long-term stability, lyophilize with cryoprotectants (trehalose or mannitol) and confirm stability via cyclic voltammetry to detect oxidation peaks .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in studies involving this compound?

Methodological Answer: Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For outliers, perform Grubbs’ test and validate via bootstrap resampling. Report confidence intervals (95%) and effect sizes to contextualize biological significance .

Q. How can researchers differentiate between direct and indirect interactions of this compound in metabolic pathways?

Methodological Answer: Employ knockout/knockdown models (e.g., CRISPR-Cas9) of target enzymes (e.g., 2-oxopropyl-CoM reductase) and compare metabolite profiles via untargeted metabolomics. Use isothermal titration calorimetry (ITC) to measure binding affinities directly. Cross-validate findings with computational docking simulations .

Experimental Design & Validation

Q. What controls are essential for ensuring reproducibility in assays measuring sulfonate activity?

Methodological Answer: Include:

  • Negative controls: Reaction mixtures without substrate/enzyme.
  • Positive controls: Commercially validated sulfonate standards (e.g., sodium 4-hydroxybenzenesulfonate).
  • Internal standards: Deuterated analogs for LC-MS/MS normalization.
  • Blinding: Randomize sample processing order to avoid batch effects .

Q. How can researchers validate the specificity of antibodies or probes targeting 2-sulfanylethane-1-sulfonate?

Methodological Answer: Perform competitive ELISA with structurally similar sulfonates (e.g., 2-hydroxyethanesulfonate) to assess cross-reactivity. Use surface plasmon resonance (SPR) to determine dissociation constants (KD). Validate in situ via immunofluorescence with knockout tissue samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.